trans-4-Methylcyclohexanamine hydrochloride

Description

Molecular Geometry and Stereochemical Configuration

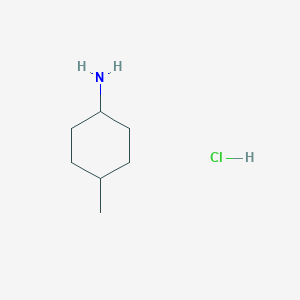

The fundamental molecular structure of trans-4-methylcyclohexanamine hydrochloride is characterized by the molecular formula C₇H₁₆ClN, with a molecular weight of 149.66 daltons. The compound represents the hydrochloride salt form of trans-4-methylcyclohexylamine, where the amine functional group has been protonated and paired with a chloride counterion. The base compound, trans-4-methylcyclohexylamine, possesses the molecular formula C₇H₁₅N with a molecular weight of 113.20 daltons. The structural arrangement features a six-membered cyclohexane ring in its preferred chair conformation, with both the methyl substituent and the amine functional group occupying specific positions that define the trans-stereochemical relationship.

The stereochemical configuration of this compound is particularly significant, as it contains two defined stereocenters that contribute to its three-dimensional structure. The trans-designation indicates that the methyl group at position 4 and the amine group at position 1 of the cyclohexane ring are positioned on opposite faces of the ring system. This spatial arrangement is thermodynamically favored due to reduced steric interactions compared to the corresponding cis-isomer. The compound exhibits achiral properties overall, despite containing stereogenic centers, due to the presence of an internal plane of symmetry. The simplified molecular-input line-entry system notation for the base amine is represented as C[C@H]1CCC@HCC1, clearly indicating the stereochemical relationships between the substituents.

In the crystalline hydrochloride form, the protonated amine group forms ionic interactions with the chloride anion, significantly influencing the overall molecular geometry and packing arrangements. The presence of the hydrochloride salt functionality increases the compound's water solubility and alters its physical properties compared to the free base form. The melting point of the hydrochloride salt is reported as 260°C, indicating substantial thermal stability and strong intermolecular interactions within the crystal lattice. The compound maintains its structural integrity under standard storage conditions, with recommended storage temperatures at room temperature under inert atmospheric conditions.

The conformational preferences of the cyclohexane ring system play a crucial role in determining the overall molecular geometry. In the preferred chair conformation, both the methyl and amine substituents can adopt equatorial positions, minimizing unfavorable axial interactions and contributing to the enhanced stability of the trans-isomer compared to its cis-counterpart. This conformational preference has been extensively studied through nuclear magnetic resonance spectroscopy and computational modeling approaches, providing detailed insights into the dynamic behavior of the molecule in solution and solid-state environments.

Crystal Structure Analysis via X-ray Diffraction

X-ray crystallographic studies have provided valuable insights into the solid-state structure of this compound and its interactions within protein complexes. Notably, the compound has been extensively characterized through its binding interactions with Trypanosoma cruzi spermidine synthase, where detailed crystal structures have been obtained at high resolution. The Protein Data Bank entry 4YUW represents the crystal structure of Trypanosoma cruzi spermidine synthase in complex with trans-4-methylcyclohexylamine, providing atomic-level details of the compound's binding mode and conformational arrangements within the enzyme active site.

The crystallographic analysis reveals that trans-4-methylcyclohexylamine adopts a well-defined chair conformation when bound to the spermidine synthase enzyme, with the methyl group and amine functionality positioned in an optimal trans-diaxial or trans-diequatorial arrangement depending on the specific binding environment. The crystal structure demonstrates total formula weight contributions and shows how the compound integrates into the overall protein-ligand complex architecture. The binding interactions involve both hydrogen bonding networks and hydrophobic contacts that stabilize the ligand within the enzyme active site, highlighting the importance of the trans-stereochemistry for achieving optimal binding affinity.

Detailed crystallographic parameters for the hydrochloride salt form indicate a melting point of 260°C, suggesting strong intermolecular interactions within the crystal lattice structure. The compound exhibits specific storage requirements that maintain crystal integrity, with recommendations for sealed storage under dry conditions at room temperature. The crystal packing arrangements are influenced by ionic interactions between the protonated amine groups and chloride counterions, creating a three-dimensional network of electrostatic interactions that contribute to the overall stability of the crystalline material.

The structural insights obtained from X-ray diffraction studies have been instrumental in understanding the compound's mechanism of action as a spermidine synthase inhibitor. The crystal structures reveal how the trans-configuration enables specific geometric complementarity with the enzyme active site, distinguishing it from other potential inhibitors and highlighting the importance of stereochemical precision in drug design applications. These crystallographic findings have informed subsequent structure-activity relationship studies and guided the development of related compounds with enhanced biological activities.

Furthermore, the crystal structure analysis has provided important information about the compound's conformational flexibility and binding dynamics. The data suggest that while the overall chair conformation of the cyclohexane ring is maintained, subtle conformational adjustments occur upon binding to accommodate specific protein-ligand interactions. These structural adaptations are crucial for understanding the compound's selectivity profile and optimizing its binding properties for various biological targets.

Comparative Analysis of Cis-Trans Isomerism

The comparative analysis of cis-trans isomerism in 4-methylcyclohexylamine systems reveals significant differences in both structural and thermodynamic properties between the two stereoisomeric forms. Low-temperature carbon-13 nuclear magnetic resonance spectroscopy studies have provided quantitative insights into the conformational behavior of cis-4-methylcyclohexylamine, revealing the presence of both possible chair conformations in equilibrium. The measured ratio of conformations at -75°C was determined to be 1.95 to 1, leading to a calculated conformational free energy difference of 6.05 ± 0.17 kilojoules per mole for the amino group.

In contrast to the cis-isomer, trans-4-methylcyclohexylamine exhibits a more straightforward conformational profile due to the spatial arrangement of substituents on opposite faces of the cyclohexane ring. The trans-configuration allows both the methyl group and amine functionality to adopt energetically favorable equatorial positions simultaneously, eliminating the conformational equilibrium observed in the cis-isomer. This fundamental difference in conformational behavior directly impacts the chemical and biological properties of the two isomers, with the trans-form generally exhibiting enhanced stability and more predictable reactivity patterns.

The purification and separation of cis-trans isomeric mixtures represent significant challenges in synthetic chemistry, requiring specialized techniques to achieve high stereochemical purity. Patent literature describes sophisticated purification methods for obtaining trans-4-methylcyclohexylamine hydrochloride with purities exceeding 99.5% while maintaining cis-isomer content below 0.15%. These purification processes typically involve selective crystallization techniques using solvent systems composed of alcohols and ketones, where methanol and acetone are employed in specific ratios to achieve optimal separation efficiency.

The synthetic preparation methods also demonstrate clear preferences for trans-isomer formation, with reported yields of 85.2% and stereochemical purities of 99.7% enantiomeric excess achievable through optimized reaction conditions. Various synthetic approaches including Curtius rearrangement reactions from trans-4-methylcyclohexylformic acid precursors have been developed to selectively access the desired trans-configuration while minimizing cis-isomer formation. These synthetic methodologies highlight the importance of stereochemical control in accessing specific isomeric forms for research and commercial applications.

The biological activity profiles of cis and trans isomers often differ substantially, with the trans-form typically exhibiting enhanced binding affinity and selectivity for specific molecular targets. In the case of spermidine synthase inhibition, trans-4-methylcyclohexylamine demonstrates superior binding characteristics compared to cis-isomers or racemic mixtures, emphasizing the critical importance of stereochemical purity for biological applications. These differences in biological activity stem from the distinct three-dimensional arrangements of functional groups, which determine the geometric complementarity with target binding sites and influence the overall pharmacological profile of the compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRKJSRZELQHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955108 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33483-66-8, 33483-65-7, 100959-19-1 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylcyclohexanamine hydrochloride typically involves the isomerization of a Schiff’s base followed by acid hydrolysis. The process can be summarized as follows :

Isomerization: A Schiff’s base is treated with a strong base in a solvent such as aliphatic ethers, cyclic ethers, dialkylsulfoxides, or dialkyl sulfones to obtain an isomeric compound.

Acid Hydrolysis: The isomeric compound is then subjected to acid hydrolysis using a mineral acid to obtain the corresponding salt of trans-4-Methylcyclohexylamine.

Conversion: The obtained salt can be converted to this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: trans-4-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: It can be reduced to form different amines or hydrocarbons.

Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly used.

Major Products Formed:

Oxidation: Ketones and alcohols.

Reduction: Amines and hydrocarbons.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Trans-4-Methylcyclohexanamine hydrochloride, with the molecular formula and CAS number 33483-65-7, is synthesized through various methods. One notable synthesis involves the reduction of 4-methylcyclohexanone oxime using sodium in alcohols, typically ethanol. This method yields a high content of the trans isomer, which is essential for its effectiveness in applications. The synthesis can also produce derivatives like pivalate salts, which serve as intermediates in pharmaceutical manufacturing .

Antidiabetic Agent Intermediates

This compound is utilized as an intermediate in the synthesis of glimepiride, an antidiabetic medication. The compound's structural properties allow it to participate effectively in chemical reactions that lead to the formation of active pharmaceutical ingredients (APIs). The compound's ability to enhance yield and selectivity makes it valuable in this context .

Neurodegenerative Disease Research

Recent studies have explored derivatives of this compound for their potential role in treating neurodegenerative diseases like Charcot-Marie-Tooth Disease type 2A. Compounds designed from this amine have shown promise as mitochondrial fusion protein activators, which could lead to new therapeutic avenues for conditions currently lacking effective treatments .

Chemical Catalysis

This compound acts as a catalyst in various chemical reactions. Its mechanism involves stabilizing transition states and lowering activation energies, which promotes efficient synthesis of target compounds. This catalytic property is particularly useful in organic synthesis where precision and efficiency are paramount .

Case Studies and Research Findings

In another study focusing on neurodegenerative diseases, derivatives of this compound were evaluated for their ability to activate mitochondrial fusion proteins. The results indicated that specific analogs exhibited enhanced potency and selectivity for target engagement, suggesting a promising direction for drug development .

| Compound | Potency (IC50) | Selectivity |

|---|---|---|

| Analog A | 50 µM | High |

| Analog B | 30 µM | Moderate |

Mechanism of Action

The mechanism of action of trans-4-Methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of putrescine aminopropyltransferase, an enzyme involved in polyamine metabolism. This inhibition affects the concentration ratio of spermidine to spermine, which is crucial for various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trans-4-Methylcyclohexanamine hydrochloride with structurally or functionally related cyclohexanamine derivatives, highlighting differences in molecular properties, substituents, and applications:

Key Findings:

Stereochemical Impact : The trans configuration of 4-methylcyclohexanamine hydrochloride enables superior crystallinity and thermal stability compared to its cis isomer, making it preferable in solid-phase reactions .

Substituent Effects: Trifluoromethyl substitution (C₇H₁₃ClF₃N) introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation in bioactive molecules . Chlorophenoxy groups (C₁₂H₁₅Cl₂NO) enable π-π stacking interactions, useful in designing receptor-targeted compounds .

Applications: this compound is favored in catalysis, while N-benzyl derivatives (e.g., C₁₃H₁₉N·HCl) are utilized in protecting-group chemistry . Hydroxyl-containing analogs (e.g., C₆H₁₄ClNO₂) are prioritized for water-soluble formulations .

Biological Activity

trans-4-Methylcyclohexanamine hydrochloride (C7H16ClN) is a chemical compound characterized by its unique cyclohexane structure with a methyl group at the fourth carbon. It is often used in biological and pharmaceutical research due to its potential biological activities and applications in drug synthesis.

- Molecular Formula : C7H16ClN

- Molecular Weight : 151.67 g/mol

- CAS Number : 33483-65-7

Biological Activity

The biological activity of this compound has garnered attention for its role in various biochemical pathways and potential therapeutic applications.

The compound acts primarily as an inhibitor of putrescine aminopropyltransferase , an enzyme involved in polyamine metabolism. This inhibition alters the balance between spermidine and spermine, which are critical for cellular functions such as growth, differentiation, and apoptosis. The disruption of polyamine levels can influence cell proliferation and survival, making it a target for cancer research.

In Vitro Studies

- Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential antitumor activity.

- Apoptosis Induction : The compound has been shown to induce apoptosis in various cell types, which may be beneficial in cancer treatment strategies.

In Vivo Studies

- Animal models have indicated that administration of this compound can lead to significant changes in tumor growth rates, providing a basis for further investigation into its therapeutic efficacy.

Case Studies

Comparative Analysis

Comparative studies with similar compounds reveal that this compound exhibits distinct properties that may enhance its biological activity:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| cis-4-Methylcyclohexanamine hydrochloride | Similar inhibition pathway but less potent | Lower cytotoxicity |

| 4-Methylcyclohexylamine hydrochloride | Different interaction with polyamines | Limited therapeutic application |

| Hexahydro-p-Toluidine hydrochloride | Non-selective effects on various pathways | Broader but less targeted applications |

Synthesis and Applications

The synthesis of this compound typically involves:

- Isomerization of Schiff's Base : Utilizing strong bases and solvents to achieve the desired isomer.

- Acid Hydrolysis : Converting the isomeric compound into its hydrochloride salt form.

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at metabolic disorders and cancer therapies.

Q & A

Q. What are the optimal methods for synthesizing trans-4-Methylcyclohexanamine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves reductive amination of 4-methylcyclohexanone using ammonium acetate and sodium cyanoborohydride in methanol, followed by hydrochloric acid neutralization to yield the hydrochloride salt. Key considerations include maintaining anhydrous conditions to prevent side reactions and employing vacuum distillation for purification. Confirm stereochemical purity via chiral HPLC or polarimetry .

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and diastereotopic proton splitting patterns. X-ray crystallography provides definitive confirmation of the trans configuration by resolving spatial arrangement. Cross-validate with infrared (IR) spectroscopy to detect amine hydrochloride stretching frequencies (~2500 cm) .

Q. What solvent systems are recommended for solubility testing of this compound?

- Methodological Answer : Perform solubility studies in polar aprotic solvents (e.g., DMSO, DMF), water, and alcohols (methanol, ethanol) at 25°C. Use gravimetric analysis for quantification. Note that solubility in water is temperature-dependent; differential scanning calorimetry (DSC) can identify phase transitions affecting dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Conduct controlled solubility experiments under standardized conditions (pH, ionic strength, temperature). Compare results with literature using Hansen solubility parameters (HSPs) to account for solvent polarity and hydrogen bonding. Discrepancies may arise from residual solvents or polymorphic forms; characterize solids via X-ray powder diffraction (XRPD) .

Q. What experimental strategies mitigate stereochemical interconversion during reactions involving this compound?

- Methodological Answer : Stabilize the trans configuration by conducting reactions at low temperatures (<0°C) and using non-polar solvents (e.g., dichloromethane). Monitor stereochemical integrity via real-time -NMR. For acid-sensitive reactions, replace HCl with a milder proton source (e.g., trifluoroacetic acid) to minimize racemization .

Q. How does the trans configuration influence the compound’s reactivity in nucleophilic substitution reactions compared to its cis counterpart?

- Methodological Answer : The trans isomer’s axial methyl group creates steric hindrance, reducing nucleophilic attack rates on the amine. Compare reaction kinetics using pseudo-first-order conditions with alkyl halides. Density functional theory (DFT) calculations can model transition states to explain steric vs. electronic effects .

Q. What advanced chromatographic techniques are suitable for separating this compound from cis isomers or byproducts?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), with a hexane/isopropanol mobile phase. Adjust pH to 2.5 (with trifluoroacetic acid) to protonate the amine and enhance resolution. Validate separation via mass spectrometry (MS) coupled with circular dichroism (CD) for enantiomeric excess (ee) analysis .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Perform DSC at a heating rate of 10°C/min under nitrogen to detect melting and decomposition events. Compare results with thermogravimetric analysis (TGA) to rule out hydrate formation. Cross-reference with high-purity standards synthesized via recrystallization from ethanol/water mixtures .

Q. What protocols ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated internal standards (e.g., trans-4-Methylcyclohexanamine-d-HCl). Optimize extraction using solid-phase extraction (SPE) cartridges (C18 phase) and ion-pairing agents (e.g., heptafluorobutyric acid) to enhance recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.